molecular formula C10H11FN2S B12124363 2-([(3-Fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole

2-([(3-Fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B12124363
M. Wt: 210.27 g/mol
InChI Key: YDGKCKTYALLQAH-UHFFFAOYSA-N
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Description

2-([(3-Fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole is an organic compound with a molecular formula of C10H11FN2S. This compound is characterized by the presence of a fluorophenyl group attached to a sulfanyl group, which is further connected to a dihydroimidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(3-Fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 3-fluorobenzyl chloride with 4,5-dihydro-1H-imidazole-2-thione in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-([(3-Fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorophenyl group or to modify the imidazole ring.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-fluorinated or modified imidazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-([(3-Fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-([(3-Fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity. The sulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-([(3-fluorophenyl)methyl]sulfanyl)benzoate
  • 3-([(2-fluorophenyl)sulfanyl]methyl)-1-benzofuran-2-carboxylic acid
  • 2-([(4-bromo-2-fluorophenyl)methyl]sulfanyl)acetic acid

Uniqueness

2-([(3-Fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole is unique due to its specific combination of a fluorophenyl group and a dihydroimidazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11FN2S

Molecular Weight

210.27 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C10H11FN2S/c11-9-3-1-2-8(6-9)7-14-10-12-4-5-13-10/h1-3,6H,4-5,7H2,(H,12,13)

InChI Key

YDGKCKTYALLQAH-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)SCC2=CC(=CC=C2)F

Origin of Product

United States

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